1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene
Overview
Description
1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, a nitro group, and an isopropoxy group. It is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of a precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes include the chlorination and fluorination of benzene derivatives, followed by the introduction of the isopropoxy group and the nitro group. The reactions are conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: Products include carboxylic acids and other oxidized benzene derivatives.
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and covalent modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methoxy-2-methyl-: This compound has a methoxy group instead of an isopropoxy group.
Benzene, 1-chloro-4-fluoro-5-methyl-2-(1-methylethoxy)-: This compound has a methyl group instead of a nitro group.
1-Chloro-4-fluoro-2-(1-methylethoxy)-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a nitro group.
Uniqueness
1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of both a nitro group and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-fluoro-5-nitro-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMDQLTFNUGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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